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Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and specific third-generation inhibitor of

P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug

resistance (MDR) in cancer cells.[1][2][3] P-gp, encoded by the ABCB1 (or MDR1) gene,

functions as an ATP-dependent efflux pump, actively extruding a wide range of

chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and

therapeutic efficacy.[4][5] Zosuquidar non-competitively binds to P-gp, inhibiting its function and

restoring the sensitivity of MDR cells to various anticancer drugs.[1][6] These application notes

provide detailed protocols and concentration guidelines for the use of Zosuquidar in cell culture

experiments to study and overcome P-gp-mediated multidrug resistance.

Data Presentation
Table 1: Effective Concentrations of Zosuquidar
Trihydrochloride for P-gp Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10761894?utm_src=pdf-interest
https://www.benchchem.com/product/b10761894?utm_src=pdf-body
https://en.wikipedia.org/wiki/Zosuquidar
https://www.selleckchem.com/products/LY335979.html
https://www.medchemexpress.com/zosuquidar.html
https://www.scielo.br/j/cr/a/yp997Cm6C4BHtcws6hvVbnh/?format=html&lang=en
https://www.redalyc.org/pdf/331/33136156.pdf
https://en.wikipedia.org/wiki/Zosuquidar
https://www.benchchem.com/pdf/Zosuquidar_s_Inhibition_of_P_glycoprotein_Mediated_ATP_Hydrolysis_A_Technical_Guide.pdf
https://www.benchchem.com/product/b10761894?utm_src=pdf-body
https://www.benchchem.com/product/b10761894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Cell Line(s)
Effective
Concentration
Range

Notes Reference(s)

In vitro P-gp

Modulation

Various cancer

cell lines
50 nM - 100 nM

Effective for

modulating P-gp-

mediated

resistance.

[7][8][9]

Complete

Reversal of

Resistance

Highly resistant

cell lines (e.g.,

P388/ADR,

MCF7/ADR)

0.1 µM - 0.5 µM

Required for

complete

reversal in cells

with high P-gp

expression.

[2][8]

Chemosensitizati

on

(Daunorubicin)

K562/DOX,

HL60/DNR
0.3 µM

Significantly

enhances the

cytotoxicity of

daunorubicin.

[3][10][11]

P-gp Functional

Assays (Calcein-

AM)

P-gp

overexpressing

cells

250 nM - 500 nM

Used to assess

the inhibition of

P-gp efflux

function.

[8]

Table 2: In Vitro Cytotoxicity of Zosuquidar
Trihydrochloride
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Cell Line(s)
IC50
(Zosuquidar
alone)

Incubation
Time

Notes Reference(s)

CCRF-CEM 6 µM 72 hours
Drug-sensitive

parental cell line.
[3][10]

CEM/VLB100 7 µM 72 hours
Multidrug-

resistant cell line.
[3][10]

P388 15 µM 72 hours
Drug-sensitive

parental cell line.
[3][10]

P388/ADR 8 µM 72 hours
Multidrug-

resistant cell line.
[3][10]

MCF7 7 µM 72 hours
Drug-sensitive

parental cell line.
[3][10]

MCF7/ADR 15 µM 72 hours
Multidrug-

resistant cell line.
[3][10]

2780 11 µM 72 hours
Drug-sensitive

parental cell line.
[3][10]

2780AD 16 µM 72 hours
Multidrug-

resistant cell line.
[3][10]

General Range 5 µM - 16 µM 72 hours

Generally

exhibits low

cytotoxicity at

concentrations

effective for P-gp

inhibition.

[3][8][10]

Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism and Inhibition
by Zosuquidar
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P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport

substrates out of the cell. Zosuquidar inhibits this process, leading to the intracellular

accumulation of chemotherapeutic drugs.
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Caption: Mechanism of P-gp and its inhibition by Zosuquidar.

P-glycoprotein Expression Signaling Pathways
The expression of P-gp is regulated by various signaling pathways. Understanding these

pathways can provide context for experiments involving Zosuquidar.
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Signaling Pathways Regulating P-gp Expression
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Caption: Key signaling pathways that regulate P-gp expression.[12][13][14][15][16]

Experimental Workflow for Chemosensitization Assay
This workflow outlines the key steps in determining the ability of Zosuquidar to sensitize

multidrug-resistant cells to a chemotherapeutic agent.
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Caption: Workflow for a typical chemosensitization experiment.
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Experimental Protocols
Protocol 1: Cytotoxicity (MTT) Assay for
Chemosensitization
This protocol determines the concentration of a chemotherapeutic agent required to inhibit cell

growth by 50% (IC50) in the presence and absence of Zosuquidar.

Materials:

Parental (drug-sensitive) and MDR (P-gp overexpressing) cell lines

Complete cell culture medium

Zosuquidar trihydrochloride

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure logarithmic growth

during the experiment. Typically, 2,000-10,000 cells per well. Allow cells to adhere for 24

hours.

Drug Treatment:

Prepare serial dilutions of the chemotherapeutic agent in complete medium.
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Prepare a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM) in complete medium.

[17]

Treat cells with the chemotherapeutic agent alone or in combination with Zosuquidar.

Include appropriate controls (untreated cells, cells with Zosuquidar alone, and vehicle

controls).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.[8][17]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][8]

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization

solution to each well to dissolve the formazan crystals.[2][8]

Absorbance Measurement: Read the absorbance at a test wavelength of 570 nm and a

reference wavelength of 630 nm using a microplate reader.[2][8]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the percentage of viability against the drug concentration to determine the IC50 values. The

Resistance Modifying Factor (RMF) can be calculated as the ratio of the IC50 of the drug

alone to the IC50 of the drug in the presence of Zosuquidar.[17]

Protocol 2: P-gp Function Assessment using
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate

Rhodamine 123. Inhibition of P-gp by Zosuquidar results in increased intracellular

accumulation of Rhodamine 123.[7][18][19]

Materials:

Parental and P-gp overexpressing cell lines

Complete cell culture medium

Rhodamine 123
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Zosuquidar trihydrochloride

Flow cytometer

Phosphate-buffered saline (PBS)

Procedure:

Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a

concentration of 1 x 10^6 cells/mL.[17]

Zosuquidar Incubation: Pre-incubate the cells with or without the desired concentration of

Zosuquidar (or a vehicle control) for 30-60 minutes at 37°C.[17]

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and

incubate for 30-60 minutes at 37°C, protected from light, to allow for substrate loading.[17]

[20][21]

Efflux Period: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.

Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar/vehicle) and

incubate at 37°C for 1-2 hours to allow for efflux.[17]

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow

cytometer. A higher mean fluorescence intensity (MFI) indicates reduced efflux and,

therefore, inhibition of P-gp.

Protocol 3: P-gp Function Assessment using Calcein-
AM Retention Assay (Flow Cytometry or Fluorescence
Plate Reader)
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell,

it is converted by esterases into the fluorescent, cell-impermeable Calcein. P-gp inhibition by

Zosuquidar leads to increased intracellular Calcein fluorescence.

Materials:

Parental and P-gp overexpressing cell lines
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Phenol-free cell culture medium

Calcein-AM

Zosuquidar trihydrochloride

Flow cytometer or fluorescence plate reader

Procedure:

Cell Preparation: Harvest and resuspend cells to a concentration of 5 x 10^5 cells/mL in a

phenol-free medium.[8]

Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar (e.g.,

0.25-0.50 µM) for 45 minutes at 37°C in the dark.[8][22]

Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an

additional 5-10 minutes.[8]

Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular

Calcein-AM.[8]

Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or

a fluorescence plate reader. Increased fluorescence in the presence of Zosuquidar indicates

successful P-gp inhibition.

Preparation of Zosuquidar Trihydrochloride Stock
Solutions
Zosuquidar trihydrochloride is soluble in organic solvents such as DMSO and ethanol.[23] It

is sparingly soluble in aqueous buffers.[23]

For DMSO stock: Dissolve Zosuquidar trihydrochloride in DMSO to make a 10 mM to 50

mM stock solution.[24] Store at -20°C.

For Ethanol stock: Dissolve Zosuquidar trihydrochloride in ethanol to a concentration of

approximately 10 mg/mL.[23]
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Working solutions: It is recommended to prepare fresh working solutions from the stock

solution for each experiment. Due to its tendency for non-specific adsorption to plastics, a

"spiking" method where a concentrated stock is added directly to the cell culture medium is

recommended over serial dilutions in aqueous buffers.[8] Aqueous solutions should not be

stored for more than one day.[23]

Disclaimer: These protocols are intended for research use only. Please refer to the specific

product data sheet for detailed handling and safety information. Researchers should optimize

these protocols for their specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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